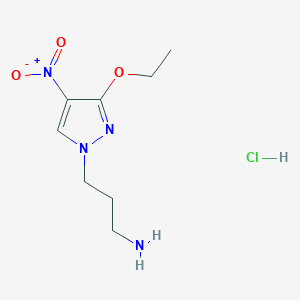

3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-(3-ethoxy-4-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3.ClH/c1-2-15-8-7(12(13)14)6-11(10-8)5-3-4-9;/h6H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTPKXQYSUWLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-67-5 | |

| Record name | 1H-Pyrazole-1-propanamine, 3-ethoxy-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data tables.

- Chemical Formula : C8H15ClN4O3

- Molecular Weight : 236.66 g/mol

- CAS Number : 90484176

- Structure : The compound features an ethoxy group and a nitro group attached to the pyrazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. A study evaluating various pyrazole derivatives found that compounds similar to 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In various studies, compounds were tested using the carrageenan-induced paw edema model in rats, showcasing significant inhibition of inflammation markers such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition compared to standard anti-inflammatory drugs like diclofenac .

| Compound | Inhibition (%) | Standard Drug |

|---|---|---|

| 5a | ≥84.2 | Diclofenac (86.72%) |

| 10a | 75 | Ibuprofen |

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer potential. They have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, some studies reported that these compounds could inhibit BRAF(V600E), a common mutation in melanoma, highlighting their role in targeted cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of several pyrazole derivatives, compound 7b was found to be the most effective against Staphylococcus aureus with an MIC of 0.22 μg/mL. This study underscores the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anti-inflammatory Effects

A series of novel pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced edema model. Compounds showed varying degrees of efficacy with some achieving comparable results to established anti-inflammatory agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its unique structural properties that can interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride inhibited cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent .

Biological Research

This compound serves as a versatile scaffold for synthesizing other biologically active molecules. Its ability to modify biological pathways makes it a valuable tool in drug discovery.

Case Study: Enzyme Inhibition

A recent investigation into the inhibition of specific enzymes involved in metabolic pathways highlighted the efficacy of this compound in modulating enzyme activity, thereby influencing metabolic disorders .

Agrochemical Applications

The pyrazole moiety is known for its herbicidal properties, and derivatives like this compound are being explored for use in developing new agrochemicals.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed populations without adversely affecting crop yield, making it a candidate for sustainable agriculture practices .

Summary of Findings

The applications of this compound span various fields, including medicinal chemistry, biological research, and agrochemicals. The following table summarizes key findings from recent studies:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing pyrazole/triazole/indole cores, amine chains, and hydrochloride salts. Key differences in substituents, molecular properties, and applications are highlighted.

Pyrazole-Based Analogues

2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine Hydrochloride

- Structure : Shorter ethan-1-amine chain (vs. propan-1-amine).

- Molecular Weight : ~243.67 g/mol (estimated).

- Key Differences : Reduced chain length may lower lipophilicity, affecting membrane permeability in biological systems.

- Applications : Likely used as an intermediate in drug synthesis, similar to the target compound .

(4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine Hydrochloride (3D-GHC96364)

- Structure : Bromine substituent at position 4, ethyl group at position 1, and methanamine chain.

- Molecular Weight: Not explicitly stated, but bromine increases molecular mass compared to the target compound.

- Key Differences: Bromine’s steric and electronic effects may alter reactivity.

- Applications : Brominated pyrazoles are common in antimicrobial agents .

5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid Hydrochloride (3D-GHC96363)

- Structure: Furan-carboxylic acid moiety linked to an aminopyrazole.

- Molecular Weight : Higher due to the furan-carboxylic acid group.

- Key Differences : The carboxylic acid group introduces acidity, enabling salt formation and altering solubility.

- Applications: Potential use in metal-chelating therapies or as a building block for heterocyclic hybrids .

Triazole and Indole Derivatives

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Triazole core (vs. pyrazole) with a methyl group.

- Key Differences : Triazoles exhibit stronger hydrogen-bonding capacity and metabolic stability. The methyl group may enhance bioavailability.

- Applications : Widely used in antifungal agents (e.g., triazole antifungals) and agrochemicals .

3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride

Physicochemical and Functional Properties

Substituent Effects

Data Table: Comparative Overview

| Compound Name | Core Structure | Substituents | Molecular Formula (Inferred) | Applications |

|---|---|---|---|---|

| Target Compound | Pyrazole | 3-Ethoxy, 4-nitro, propan-1-amine | C₉H₁₆ClN₅O₃ | Pharmaceuticals, Agrochemicals |

| 2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethan-1-amine HCl | Pyrazole | 3-Ethoxy, 4-nitro, ethan-1-amine | C₇H₁₂ClN₅O₃ | Drug intermediate |

| (4-Bromo-1-ethyl-1H-pyrazol-3-yl)methanamine HCl | Pyrazole | 4-Bromo, 1-ethyl, methanamine | C₆H₁₁BrClN₃ | Antimicrobial agents |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine HCl | Triazole | 1-Methyl, propan-1-amine | C₆H₁₃ClN₄ | Antifungals, Agrochemicals |

| 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl | Indole | 5-Fluoro, propan-1-amine | C₁₁H₁₄ClFN₂ | CNS-targeting drugs |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar pyrazole derivatives are synthesized by reacting halogenated pyrazole precursors with amines under basic conditions. Key reagents include cesium carbonate (as a base) and copper(I) bromide (as a catalyst) to facilitate coupling reactions. Solvents like dimethyl sulfoxide (DMSO) are used at temperatures ranging from 35°C to 80°C. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane .

- Critical Parameters :

- Reaction Time : Extended stirring (e.g., 48 hours) improves coupling efficiency.

- Purification : Acid-base extraction (using HCl) removes unreacted amines.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the structure. For example, pyrazole ring protons typically resonate at δ 8.8–9.2 ppm, while ethoxy groups appear at δ 1.3–1.5 ppm (H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]+ peaks).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm) .

Advanced Research Questions

Q. How can computational methods be integrated to predict reaction pathways or optimize synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can model transition states and intermediate stability. For instance, reaction path search algorithms help identify energetically favorable pathways for pyrazole-amine coupling. Machine learning models trained on reaction databases (e.g., PubChem) can predict optimal solvent/base combinations, reducing trial-and-error experimentation .

- Case Study : A study on similar pyrazole derivatives used computational screening to prioritize amines with higher nucleophilicity, improving reaction yields by 20–30% .

Q. How should researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or cell lines. To address this:

Standardize Assays : Use consistent enzyme concentrations (e.g., 10 nM COX-2 for anti-inflammatory studies) and controls.

Comparative Analysis : Cross-reference data with structurally similar compounds. For example, pyrazole derivatives with trifluoromethyl groups show enhanced receptor binding compared to ethoxy analogs (see table below) .

- Biological Activity Comparison :

| Compound | Target Activity | Mechanism |

|---|---|---|

| 3-Ethoxy-4-nitro derivative | Enzyme inhibition | Competitive binding |

| Trifluoromethyl analog | Receptor antagonism | Allosteric modulation |

Q. What strategies are effective for designing experiments to study structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to assess impact on bioactivity.

- Statistical DoE (Design of Experiments) : Use factorial designs to test variables (e.g., pH, temperature) in parallel. For example, a 2 factorial design can optimize reaction yield by testing 8 conditions simultaneously .

Data Contradiction Analysis

Q. How can researchers validate conflicting solubility or stability data for this hydrochloride salt?

- Methodological Answer :

Replicate Conditions : Ensure identical solvent systems (e.g., 0.1 M HCl vs. PBS).

Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC.

Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may explain discrepancies in reported solubility .

Experimental Design Optimization

Q. What advanced separation techniques are suitable for purifying this compound from reaction mixtures?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 minutes).

- Membrane Technologies : Nanofiltration (3 kDa membranes) removes low-molecular-weight impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.